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Compound of Interest

Compound Name: 2,2'-Diamino-4,4'-bithiazole

Cat. No.: B1206011 Get Quote

An In-Depth Technical Guide on the Biological Activities of 2,2'-Diamino-4,4'-bithiazole and Its

Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2,2'-
Diamino-4,4'-bithiazole and its derivatives, with a focus on their potential as therapeutic

agents. This document details their anticancer and antimicrobial properties, mechanisms of

action, and includes detailed experimental protocols for key biological assays.

Chemical Identity and Properties
2,2'-Diamino-4,4'-bithiazole is a heterocyclic compound composed of two aminothiazole rings

linked at the 4th position. This core structure has been the subject of extensive research in

medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2]

Table 1: Physicochemical Properties of 2,2'-Diamino-4,4'-bithiazole
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Property Value Reference

IUPAC Name
4-(2-amino-1,3-thiazol-4-

yl)-1,3-thiazol-2-amine
[1]

Molecular Formula C₆H₆N₄S₂ [1]

Molecular Weight 198.27 g/mol [1]

CAS Number 58139-59-6 [1]

Appearance
Colorless to light yellow crystal

or powder
[1]

Melting Point 237-240 °C (decomposition) [1]

Solubility
Soluble in DMSO and DMF;

insoluble in water
[1]

pKa (Predicted) 2.84 ± 0.10 [1]

Synthesis of 2,2'-Diamino-4,4'-bithiazole
A common and effective method for the synthesis of 2,2'-Diamino-4,4'-bithiazole involves the

Hantzsch thiazole synthesis.[3] This method typically utilizes the reaction of an α-haloketone

with a thioamide. A general synthetic workflow is outlined below.
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Starting Materials
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Caption: General synthesis workflow for 2,2'-Diamino-4,4'-bithiazole.

Experimental Protocol: Synthesis of 2,2'-Diamino-4,4'-
bithiazole
Materials:
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1,4-dibromobutanedione (9.0 g, 0.036 mol)

Thiourea (5.4 g, 0.072 mol)

Absolute ethanol (200 mL)

Hot water (100 mL, 45-50 °C)

Concentrated aqueous ammonia (22-25%)

Procedure:

To a three-necked flask equipped with a reflux condenser and a stirring device, add 1,4-

dibromobutanedione, thiourea, and absolute ethanol.

Heat the mixture to reflux with stirring for 2 hours.

Pour the reaction mixture into hot water (45-50 °C).

Adjust the pH of the mixture to 8-9 by adding concentrated aqueous ammonia under stirring.

This will result in the formation of a pale yellow precipitate.

Allow the precipitate to stand, then collect the crude product by filtration.

Recrystallize the crude product from a mixed solvent of ethanol/water (3:1 by volume).

Dry the purified product to yield 2,2'-diamino-4,4'-bithiazole.[1]

Biological Activities
2,2'-Diamino-4,4'-bithiazole and its derivatives have demonstrated a wide range of biological

activities, with anticancer and antimicrobial properties being the most prominent.

Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of bithiazole derivatives against

various human cancer cell lines. The mechanism of action for some of these derivatives

involves the inhibition of key enzymes involved in DNA replication and cell proliferation.
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Table 2: In Vitro Anticancer Activity of 2,2'-Diamino-4,4'-bithiazole Derivatives (IC₅₀ values in

µM)

Compoun
d

MCF-7
(Breast)

HCT-116
(Colon)

HepG2
(Liver)

A549
(Lung)

Other
Cell Lines

Referenc
e

Derivative

1
12.8 ± 0.6 - 10.4 ± 0.2 -

ME-180

(Cervical):

11.5 ± 0.4

[4]

Derivative

2
15.5 ± 0.3 - - -

ME-180

(Cervical):

11.6 ± 0.1

[4]

Derivative

3

0.6648

(72h)
- - -

MDA-MB-

231

(Breast):

1.51 (72h)

[5]

Derivative

4
- - - -

KF-28

(Ovarian):

0.718 (72h)

[5]

Derivative

5
- - - -

A2780

(Ovarian):

2.34 (72h)

[5]

Doxorubici

n
0.75 - - - - [6]

Mechanism of Action: Inhibition of DNA Topoisomerase IIα

A significant mechanism of anticancer activity for some substituted 4,5'-bithiazoles is the

catalytic inhibition of human DNA topoisomerase IIα.[1] This enzyme is crucial for altering DNA

topology and is a major target in chemotherapy. These compounds act as competitive inhibitors

of ATP, which is essential for the enzyme's function.[1] This mechanism is distinct from

topoisomerase poisons like etoposide, as it does not induce double-strand DNA breaks,

potentially offering a safer therapeutic profile.[1]
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Caption: Inhibition of DNA Topoisomerase IIα by bithiazole derivatives.

Mechanism of Action: Induction of Apoptosis
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Several novel benzothiazole derivatives have been shown to induce apoptosis in cancer cells

through the mitochondrial intrinsic pathway.[7][8] This process involves the generation of

reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the regulation

of pro- and anti-apoptotic proteins.
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Caption: Apoptosis induction via the mitochondrial pathway.

Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as a measure of cell viability,

proliferation, and cytotoxicity.
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Materials:

Cancer cell lines (e.g., MCF-7, HCT-116)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well plates

2,2'-Diamino-4,4'-bithiazole derivatives (dissolved in DMSO)

MTT solution (5 mg/mL in PBS)

DMSO (Dimethyl sulfoxide)

Phosphate-buffered saline (PBS)

Multi-well spectrophotometer (plate reader)

Procedure:

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100

µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere

to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the bithiazole derivatives in the culture

medium. The final DMSO concentration should not exceed 0.1%. After 24 hours, remove the

medium and add 100 µL of medium containing various concentrations of the test

compounds. Include a vehicle control (medium with DMSO) and a positive control (a known

anticancer drug).

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well

and incubate for an additional 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium from each well without disturbing the

formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: %

Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the

IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response

curve.

Antimicrobial Activity
Derivatives of 2,2'-Diamino-4,4'-bithiazole have also been investigated for their antimicrobial

properties against a range of bacterial and fungal strains.

Table 3: Antimicrobial Activity of 2,2'-Diamino-4,4'-bithiazole Derivatives (Minimum Inhibitory

Concentration - MIC in µg/mL)

Compound
Staphyloco
ccus
aureus

Escherichia
coli

Candida
albicans

Aspergillus
niger

Reference

Derivative A 12.5 25 50 100 [6]

Derivative B 25 50 100 >100 [6]

Ampicillin 0.5 8 - - [9]

Fluconazole - - 1 16 [10]

Experimental Protocol: Broth Microdilution for MIC
Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent.[11]

Materials:

Bacterial and fungal strains

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
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96-well microtiter plates

2,2'-Diamino-4,4'-bithiazole derivatives (dissolved in a suitable solvent)

Standard antimicrobial agents (positive controls)

Spectrophotometer or plate reader

Procedure:

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5

McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this

suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test

wells.

Compound Dilution: Prepare serial two-fold dilutions of the bithiazole derivatives in the

appropriate broth medium in the wells of a 96-well plate.

Inoculation: Add the standardized inoculum to each well containing the diluted compound.

Include a growth control well (inoculum without compound) and a sterility control well (broth

without inoculum).

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48

hours for fungi.

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that

completely inhibits visible growth of the microorganism. This can be determined visually or

by measuring the absorbance using a plate reader.

Conclusion
2,2'-Diamino-4,4'-bithiazole and its derivatives represent a promising class of compounds

with significant potential in drug discovery and development. Their potent anticancer and

antimicrobial activities, coupled with diverse mechanisms of action, make them attractive

candidates for further investigation. The experimental protocols and data presented in this

guide provide a solid foundation for researchers and scientists working with these versatile
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molecules. Further structure-activity relationship (SAR) studies and in vivo evaluations are

warranted to optimize their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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